4-Methylanisole-d3
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Overview
Description
4-Methylanisole-d3, also known as 4-Methoxytoluene-d3, is a deuterium-labeled derivative of 4-Methylanisole. This compound is primarily used in scientific research as a stable isotope-labeled standard. 4-Methylanisole itself is a food flavoring agent and can be naturally found in Ylang Ylang fragrance oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylanisole-d3 is synthesized by incorporating deuterium into 4-Methylanisole. The deuterium labeling is typically achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. This process often involves the use of deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the high purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
4-Methylanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacetals and other intermediate products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium fluoride and graphite electrodes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethers, acetals, and esters.
Reduction: Formation of reduced methylanisole derivatives.
Substitution: Formation of substituted methylanisole compounds.
Scientific Research Applications
4-Methylanisole-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Methylanisole-d3 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pathways and molecular targets involved in different processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylanisole: The non-deuterated form of 4-Methylanisole-d3.
4-Methoxytoluene: Another name for 4-Methylanisole.
4-Bromo-2-methylanisole: A brominated derivative of 4-Methylanisole.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and quantification in studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
125.18 g/mol |
IUPAC Name |
1-methoxy-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3 |
InChI Key |
CHLICZRVGGXEOD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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